molecular formula C21H21N3O3 B2388560 N-(4-methoxybenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide CAS No. 1291851-86-9

N-(4-methoxybenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No. B2388560
CAS RN: 1291851-86-9
M. Wt: 363.417
InChI Key: NBSPMWVYBBISJH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a methoxybenzyl group, a methylphenyl group, and a pyridazinone group. These groups are common in many pharmaceuticals and could potentially have various biological activities .

Scientific Research Applications

Antioxidant Properties

N-(4-methoxybenzyl)-related compounds have demonstrated potential as natural antioxidants. For example, certain bromophenols isolated from marine red algae exhibited significant scavenging activity against radicals, hinting at their potential use in food or pharmaceuticals as natural antioxidants (Li, Li, Gloer, & Wang, 2012).

Antagonistic Properties

Another study synthesized a compound, AC90179, which is a selective competitive 5-HT2A antagonist. Though it did not show potential as a PET ligand for imaging 5-HT2A receptors, its synthesis and evaluation provided insights into the properties of such compounds (Prabhakaran et al., 2006).

Enzyme Inhibitory Activities

Synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide analogues showed inhibition potential against various enzymes, including carbonic anhydrase and acetylcholinesterase, suggesting potential applications in therapeutic contexts (Virk et al., 2018).

Antinociceptive Activity

A study on N-(4-methoxybenzyl)-related compounds showed antinociceptive activity, indicating their potential use in pain management therapies (Doğruer, Şahin, Ünlü, & Ito, 2000).

Patents and Pharmaceutical Applications

Pyridazino(4,5-b)indole-1-acetamide compounds, including those related to N-(4-methoxybenzyl), have been patented for various activities, such as cardiac and neuroprotective applications, illustrating their significance in pharmaceutical research (Habernickel, 2002).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-15-3-7-17(8-4-15)19-11-12-21(26)24(23-19)14-20(25)22-13-16-5-9-18(27-2)10-6-16/h3-12H,13-14H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSPMWVYBBISJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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